molecular formula C6H7ClFN B1253587 4-Fluoroaniline hydrochloride CAS No. 2146-07-8

4-Fluoroaniline hydrochloride

Cat. No.: B1253587
CAS No.: 2146-07-8
M. Wt: 147.58 g/mol
InChI Key: RQCWFLTXPVGHLK-UHFFFAOYSA-N
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Description

4-Fluoroaniline hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H7ClFN and its molecular weight is 147.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Metabolic Studies

  • 4-Fluoroaniline hydrochloride has been used in metabolic studies. For instance, Duckett et al. (2006) investigated the metabolism of 3-chloro-4-fluoroaniline in rats using various analytical techniques including HPLC-MS/MS and 19F-NMR spectroscopy (Duckett et al., 2006).

2. Bioactivation Studies

  • Rietjens and Vervoort (1991) focused on the bioactivation of 4-fluorinated anilines, including 4-fluoroaniline, to reactive benzoquinoneimines, a crucial aspect of toxicology and drug metabolism (Rietjens & Vervoort, 1991).

3. Synthesis and Decomposition

  • Zakrzewska et al. (2001) explored the synthesis and decomposition of N- and 2-substituted 4-fluoroanilines, contributing to the understanding of its chemical stability and reactivity (Zakrzewska et al., 2001).

4. Supramolecular Chemistry

  • Ge and Zhao (2010) studied the formation of 4-fluoroanilinium tetrachloridoferrate(III) 18-crown-6 clathrate, demonstrating this compound's role in forming complex supramolecular structures (Ge & Zhao, 2010).

5. Photoheterolysis Research

  • Fagnoni, Mella, and Albini (1999) used 4-fluoroaniline in studies related to photoheterolysis, a process important in photochemistry and material sciences (Fagnoni, Mella, & Albini, 1999).

6. Herbicidal Activity Studies

  • Xue et al. (2008) synthesized and studied fluoro-functionalized phenylimido derivatives of hexametalate clusters involving this compound, assessing their herbicidal activities (Xue et al., 2008).

7. Biofield Energy Treatment

  • Trivedi et al. (2015) examined the impact of biofield energy treatment on 3-chloro-4-fluoroaniline, providing insights into alternative energy therapies in material science (Trivedi et al., 2015).

8. Analytical Method Development

  • Dong, Yang, and Ye (2018) developed an LC-MS method for determining 4-fluoroaniline concentration in ezetimibe, showcasing its use in pharmaceutical analysis (Dong, Yang, & Ye, 2018).

9. Exploration of Biodehalogenation Pathways

  • Rietjens et al. (1990) explored the biodehalogenation pathways of fluorinated anilines, including 4-fluoroaniline, contributing to the understanding of environmental and biological dehalogenation processes (Rietjens et al., 1990).

Safety and Hazards

4-Fluoroaniline is considered hazardous . It may cause severe skin burns and eye damage . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

4-Fluoroaniline is a common building block in medicinal chemistry and related fields . It is used as a precursor to various potential and real applications . Future directions for research include finding safer alternatives to this compound and exploring its potential in various industries.

Mechanism of Action

Target of Action

4-Fluoroaniline hydrochloride is an organofluorine compound . It is a common building block in medicinal chemistry and related fields . For example, it is a precursor to the fungicide fluoroimide or the fentanyl analogue parafluorofentanyl . .

Mode of Action

It is known that 4-fluoroaniline can be prepared by the hydrogenation of 4-nitrofluorobenzene . This suggests that it may interact with its targets through a similar mechanism, possibly involving the transfer of a hydrogen atom.

Biochemical Pathways

It has been evaluated for the production of ligands for homogeneous catalysis , suggesting that it may play a role in catalytic reactions within biochemical pathways.

Pharmacokinetics

It is known that o-fluoroaniline, a related compound, is rapidly metabolized and excreted in rats, rabbits, and marmosets . Following a single oral dose, more than 80% of the dose is excreted in 0-24 h, with the urine being the major route . This suggests that this compound may have similar ADME properties.

Result of Action

It is known that 4-fluoroaniline is bioactivated to benzoquinoneimines as primary reaction products . This suggests that it may cause changes at the molecular level, potentially affecting cellular function.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound is combustible, and vapors are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating . Therefore, the compound’s action, efficacy, and stability may be affected by factors such as temperature, air composition, and physical state.

Biochemical Analysis

Biochemical Properties

4-Fluoroaniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been evaluated for the production of ligands for homogeneous catalysis . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, affecting their function.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, potentially affecting cell proliferation, differentiation, and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with cytochrome P450 enzymes can result in the formation of reactive metabolites, which can further interact with DNA, proteins, and lipids, causing oxidative stress and cellular damage . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is stable for at least 24 hours at 25°C . Prolonged exposure can lead to the formation of degradation products, which may have different biological activities and toxicities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause significant toxicity, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels . The compound’s metabolism can also lead to the formation of conjugates, which are excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with various cellular components, influencing its localization and accumulation .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it can interact with mitochondrial proteins and influence cellular respiration and energy production .

Properties

IUPAC Name

4-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCWFLTXPVGHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514622
Record name 4-Fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2146-07-8
Record name Benzenamine, 4-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2146-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4-fluoroaniline hydrochloride be used to synthesize complex molecules with potential applications in agriculture?

A1: Yes, this compound can act as a precursor in the synthesis of fluoro-functionalized arylimido-substituted hexamolybadates. These compounds, characterized by a fluorinated phenylimido group linked to a molybdenum atom via a triple bond, have shown potential as herbicides. [] Specifically, research indicates they exhibit potent herbicidal activity against the roots of plants like Brassica campestris L., Eclipta prostrata L., Echinochloa crusgallis L., and Cirsium japonicum DC. [] The synthesis utilizes a DCC (N,N′-dicyclohexylcarbodiimide) dehydrating protocol, reacting this compound with α-octamolybdate ions in anhydrous acetonitrile. []

Q2: What is the crystal structure of this compound when complexed with other molecules?

A2: this compound can form a clathrate with 18-crown-6 and ferric chloride. [] The resulting compound, (C6H7FN)[FeCl4]·C12H24O6, exhibits a unique supramolecular structure. [] Hydrogen bonding interactions between the NH3+ group of the 4-fluoroanilinium cation and the oxygen atoms of the 18-crown-6 molecule lead to a distinctive rotator-stator-like configuration. []

Q3: What are the advantages of using this compound as a starting material in chemical synthesis?

A3: this compound serves as a valuable precursor in the synthesis of 3-chloro-4-fluoroaniline hydrochloride. [] A three-step reaction involving fluorine displacement, hydrogenation reduction, and salt formation using 3,4-dichloronitrobenzene as the starting material can produce the desired compound. [] This method offers several advantages, including minimal byproduct formation, consistent product quality, and reduced equipment requirements due to the use of hydrogen and Pd-C for nitro group reduction at room temperature. [] Furthermore, this method promotes environmental friendliness through solvent and Pd-C recycling, minimizing waste generation. []

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